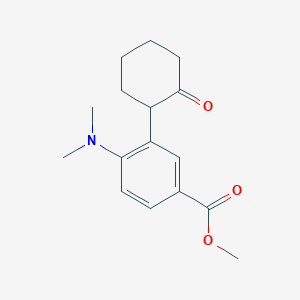![molecular formula C18H20OS B14399835 2H-Pyran, 2-[(diphenylmethyl)thio]tetrahydro- CAS No. 89959-03-5](/img/structure/B14399835.png)
2H-Pyran, 2-[(diphenylmethyl)thio]tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, 2-[(diphenylmethyl)thio]tetrahydro-: is a heterocyclic compound that features a six-membered ring containing one oxygen atom and five carbon atoms. This compound is a derivative of 2H-pyran, which is known for its structural presence in various natural products and synthetic intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran derivatives typically involves cyclization reactions. One common method is the phosphine-catalyzed (3 + 3) annulation between allenoates and 1C,3O-bisnucleophiles . Another method involves a one-pot sequence via a silver(I)-catalyzed propargyl-Claisen rearrangement of propargyl vinyl ethers, followed by base-catalyzed isomerization and 6π-oxaelectrocyclization .
Industrial Production Methods: Industrial production methods for 2H-Pyran derivatives often involve large-scale cyclization reactions under controlled conditions. The use of catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) and dimethyl acetylenedicarboxylate (DMAD) can yield highly functionalized 2H-Pyrans in good yields .
Chemical Reactions Analysis
Types of Reactions: 2H-Pyran, 2-[(diphenylmethyl)thio]tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the pyran ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyran derivatives.
Scientific Research Applications
Chemistry: 2H-Pyran derivatives are used as intermediates in organic synthesis, particularly in the synthesis of complex natural products .
Biology: These compounds have been studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: In medicinal chemistry, 2H-Pyran derivatives are explored for their potential as therapeutic agents due to their diverse biological activities .
Industry: In the industrial sector, these compounds are used in the synthesis of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of 2H-Pyran, 2-[(diphenylmethyl)thio]tetrahydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins . This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
- 2H-Pyran, tetrahydro-2-methyl-
- 2H-Pyran-2-methanol, tetrahydro-
- 3,4-Dihydro-2H-pyran
Comparison: 2H-Pyran, 2-[(diphenylmethyl)thio]tetrahydro- is unique due to the presence of the diphenylmethylthio group, which imparts distinct chemical and biological properties. Compared to other 2H-Pyran derivatives, this compound may exhibit enhanced stability and specific interactions with biological targets .
Properties
CAS No. |
89959-03-5 |
|---|---|
Molecular Formula |
C18H20OS |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-benzhydrylsulfanyloxane |
InChI |
InChI=1S/C18H20OS/c1-3-9-15(10-4-1)18(16-11-5-2-6-12-16)20-17-13-7-8-14-19-17/h1-6,9-12,17-18H,7-8,13-14H2 |
InChI Key |
VSZFXHROTOVGMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)SC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


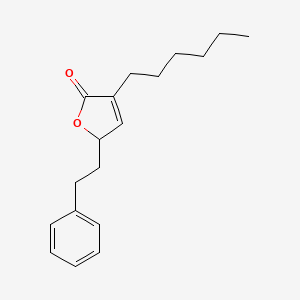
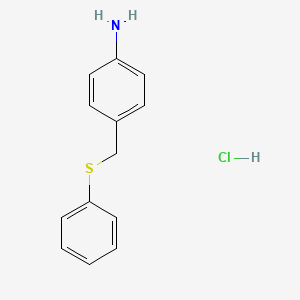
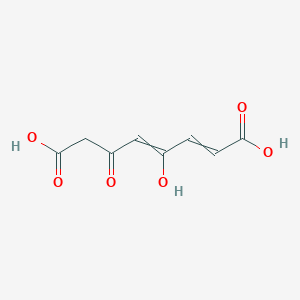
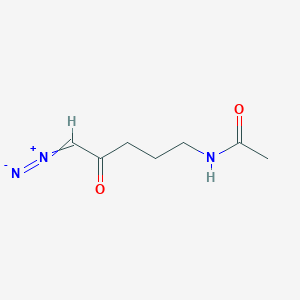
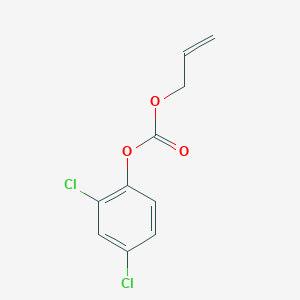
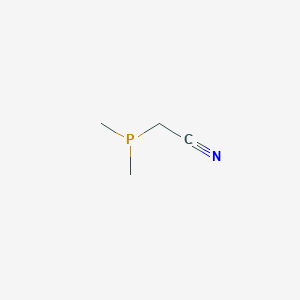
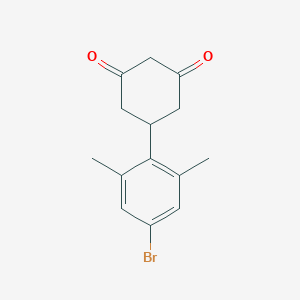
![2,3,4,5,6-Pentafluoro-2-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butyl]-2H-pyran](/img/structure/B14399802.png)
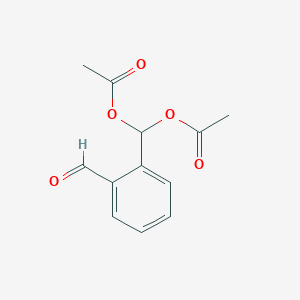
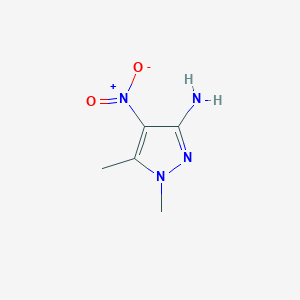
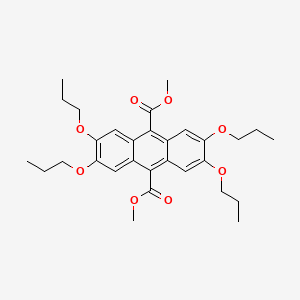
![[4-Methoxy-1-methyl-5-(thiophene-2-carbonyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B14399829.png)

